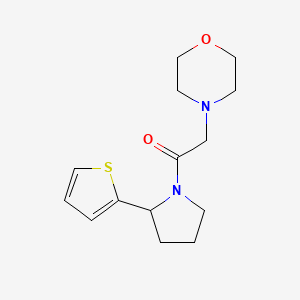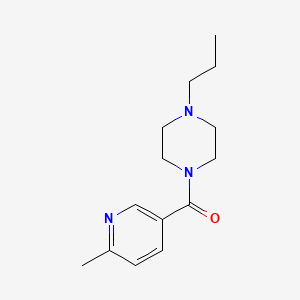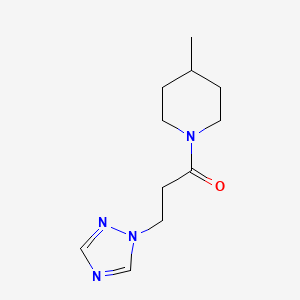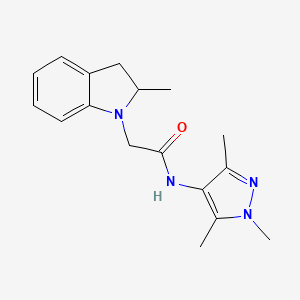
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exert a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
实验室实验的优点和局限性
One advantage of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone. One area of interest is the development of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone-based drugs for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone and to identify its molecular targets. Finally, the development of new synthesis methods for 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone could lead to the production of more potent and selective analogs with improved pharmacological properties.
合成方法
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone involves the reaction between 5-phenyl-3,4-dihydropyrazole and 2-pyrrolidinone in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
属性
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(12-17-9-4-5-10-17)18-11-8-14(16-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFGVIIQJWZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)


![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)




![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)


![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)